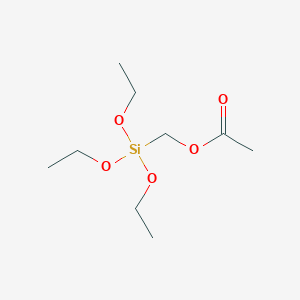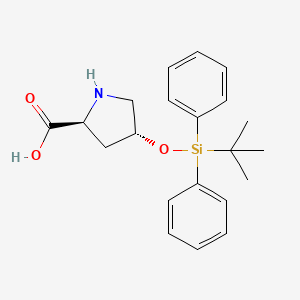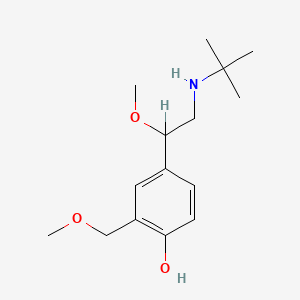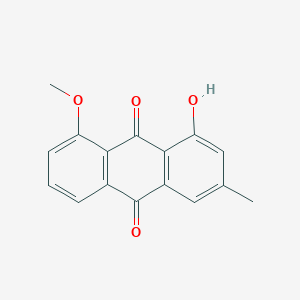
1-羟基-8-甲氧基-3-甲基蒽醌-9,10-二酮
描述
This compound is widely distributed in various plants, particularly in the Polygonaceae family, including traditional Chinese medicinal herbs such as Rheum palmatum, Polygonum multiflorum, and Polygonum cuspidatum . It is known for its diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties .
科学研究应用
1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione has numerous scientific research applications across various fields:
作用机制
Target of Action
Anthraquinone compounds, which 1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione is a part of, have been known to exhibit significant biological activities .
Mode of Action
It’s worth noting that anthraquinones and their derivatives have shown significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Biochemical Pathways
Anthraquinones, in general, are known to interact with multiple biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of similar compounds has been improved by forming inclusion complexes, which could potentially enhance their bioavailability .
Result of Action
Anthraquinones and their derivatives have shown significant biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities .
Action Environment
The solubility of similar compounds has been improved by forming inclusion complexes, which could potentially enhance their stability .
准备方法
Synthetic Routes and Reaction Conditions: 1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione can be synthesized through various chemical reactions involving the methylation, oxidation, and dimerization of anthraquinone derivatives . One common method involves the microbial fermentation of Aspergillus oryzae, followed by chemical post-treatment to obtain high-purity physcion .
Industrial Production Methods: In industrial settings, physcion is primarily extracted from the roots and stems of Rheum palmatum using conventional phytochemical separation techniques . The extraction process involves the use of solvents and prolonged extraction times to obtain high-purity physcion, which can be labor-intensive and resource-consuming .
化学反应分析
Types of Reactions: 1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of physcion can lead to the formation of various oxidized anthraquinone derivatives .
相似化合物的比较
1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione is unique among anthraquinone derivatives due to its specific functional groups and biological activities. Similar compounds include:
Emodin: 1,3,8-Trihydroxy-6-methylanthraquinone, known for its laxative and anticancer properties.
Chrysophanol: 1,8-Dihydroxy-3-methylanthraquinone, known for its anti-inflammatory and antimicrobial activities.
Aloe-emodin: 1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone, known for its laxative and anticancer properties.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-Hydroxy-8-methoxy-3-methylanthracene-9,10-dione.
属性
IUPAC Name |
1-hydroxy-8-methoxy-3-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-8-6-10-13(11(17)7-8)16(19)14-9(15(10)18)4-3-5-12(14)20-2/h3-7,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGWLZYYLVDAOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461700 | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-8-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3300-25-2 | |
| Record name | 1-Hydroxy-8-methoxy-3-methyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1-hydroxy-8-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


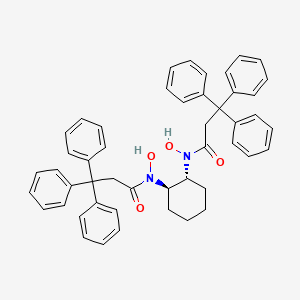
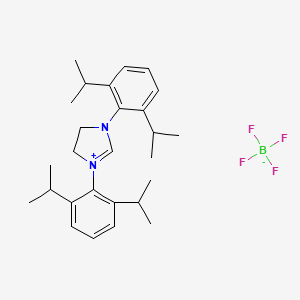
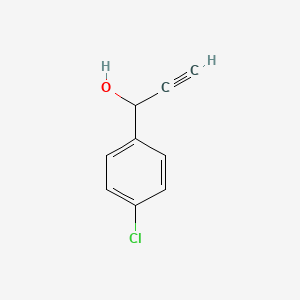
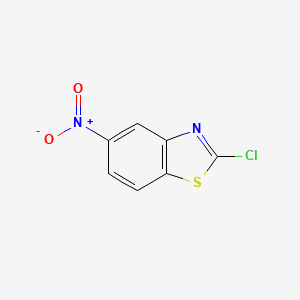
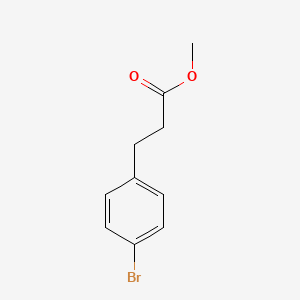

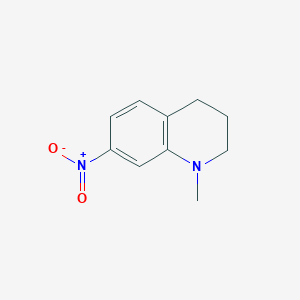
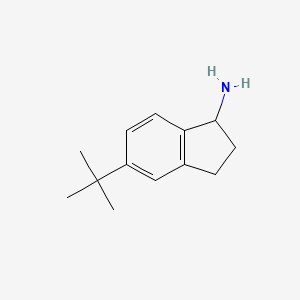
![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)
